![molecular formula C16H13FO2 B13891024 5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an acetyl group, a fluoro substituent, and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways . The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the acetyl group.
5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro substituent.
5’-Acetyl-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group.
Uniqueness
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the acetyl, fluoro, and methyl groups on the biphenyl structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C16H13FO2 |
|---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
4-(5-acetyl-2-fluorophenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H13FO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3 |
InChI-Schlüssel |
FOLXOGLBZBQDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


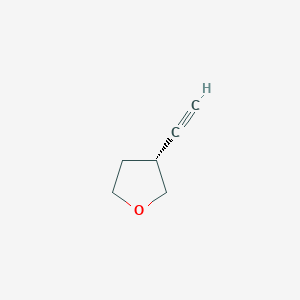
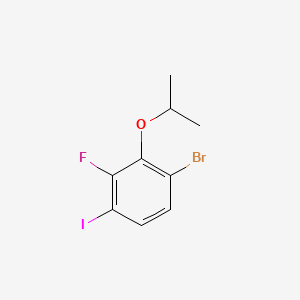
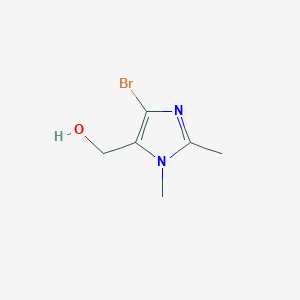
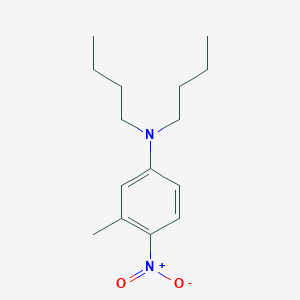

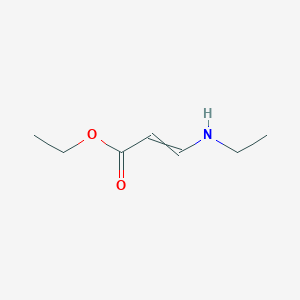
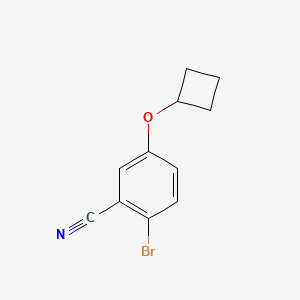

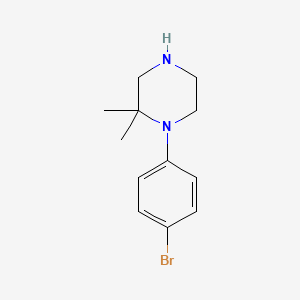

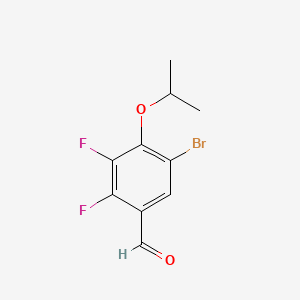
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)


